Cas no 1806982-08-0 (6-Cyano-3-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

6-Cyano-3-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 6-Cyano-3-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride
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- Inchi: 1S/C8H2ClF2IN2O/c9-6(15)4-1-3(2-13)14-8(12)5(4)7(10)11/h1,7H
- InChI Key: YPHGVYFTYQWNKD-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=C(C(=O)Cl)C=C(C#N)N=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 306
- Topological Polar Surface Area: 53.8
- XLogP3: 2.7
6-Cyano-3-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029041932-250mg |
6-Cyano-3-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride |
1806982-08-0 | 97% | 250mg |
$998.40 | 2022-03-31 | |
Alichem | A029041932-1g |
6-Cyano-3-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride |
1806982-08-0 | 97% | 1g |
$2,980.00 | 2022-03-31 | |
Alichem | A029041932-500mg |
6-Cyano-3-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride |
1806982-08-0 | 97% | 500mg |
$1,630.00 | 2022-03-31 |
6-Cyano-3-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride Related Literature
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
Additional information on 6-Cyano-3-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride
Introduction to 6-Cyano-3-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride (CAS No. 1806982-08-0)
6-Cyano-3-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride, with the CAS number 1806982-08-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, including the presence of a cyano group, a difluoromethyl substituent, and an iodine atom, make it a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.
The cyano group in the molecular structure contributes to the electrophilicity of the compound, facilitating nucleophilic substitution reactions that are crucial for constructing more complex scaffolds. The difluoromethyl moiety is known for its ability to enhance metabolic stability and binding affinity in drug candidates, a property that has been extensively studied in recent years. Additionally, the iodine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, which are widely employed in drug discovery to introduce aromatic or heteroaromatic rings into molecular frameworks.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting inflammation-related pathways. The 6-Cyano-3-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride has emerged as a key intermediate in this area due to its ability to serve as a precursor for compounds that modulate cytokine production and immune cell signaling. For instance, derivatives of this compound have been investigated for their potential to inhibit Janus kinases (JAKs), which play a critical role in inflammatory responses. The structural motif of this compound allows for modifications that can fine-tune selectivity and potency against specific JAK isoforms, thereby minimizing off-target effects.
The difluoromethyl group is particularly noteworthy for its impact on pharmacokinetic properties. Studies have demonstrated that incorporation of this moiety into drug molecules can lead to increased lipophilicity and reduced susceptibility to metabolic degradation. This feature is particularly advantageous in the development of oral drugs where bioavailability is a critical factor. Furthermore, the electron-withdrawing nature of the cyano group enhances the reactivity at the adjacent iodine atom, making it an ideal candidate for palladium-catalyzed cross-coupling reactions.
Recent advancements in synthetic methodologies have further highlighted the utility of 6-Cyano-3-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride. For example, researchers have leveraged flow chemistry techniques to achieve high yields of functionalized pyridines under controlled conditions. This approach not only improves efficiency but also enhances scalability, which is essential for industrial applications. Additionally, green chemistry principles have been integrated into synthetic routes involving this intermediate, reducing waste and minimizing hazardous byproducts.
The pharmaceutical industry has shown particular interest in developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. The structural features of 6-Cyano-3-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride make it a promising precursor for molecules that interact with neurotransmitter receptors or enzymes involved in neurodegeneration. For instance, analogs of this compound have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme whose overactivity is associated with cognitive decline in Alzheimer's patients. The cyano group and iodine atom provide handles for further derivatization, allowing chemists to explore diverse chemical space while maintaining key pharmacophoric elements.
In conclusion, 6-Cyano-3-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride (CAS No. 1806982-08-0) is a multifaceted intermediate with significant potential in drug discovery and development. Its unique structural attributes enable its use in constructing complex molecules targeting various therapeutic areas, particularly inflammation and neurological disorders. As research continues to uncover new synthetic strategies and biological applications, this compound is poised to remain a cornerstone in medicinal chemistry innovation.
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